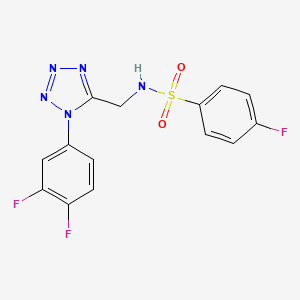![molecular formula C20H14F3NO2 B2721003 naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 338415-21-7](/img/structure/B2721003.png)
naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime is a complex organic compound that features a naphthofuran core structure with an oxime functional group and a trifluoromethyl-substituted benzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime typically involves multiple steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction of appropriate naphthoquinone derivatives with suitable nucleophiles under acidic or basic conditions.
Introduction of the Oxime Group: The oxime functional group is introduced by reacting the naphthofuranone with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.
Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the oxime is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing phase-transfer catalysis to enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
Reduction: Reduction of the oxime group can yield the corresponding amine derivative.
Substitution: The trifluoromethylbenzyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are frequently employed.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用機序
The mechanism by which naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime exerts its effects is primarily through interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran derivative with different substitution patterns.
Naphtho[1,2-b]furan-5,10-dione: A structurally similar compound with distinct electronic properties.
Uniqueness
Naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime is unique due to the presence of the trifluoromethyl group, which imparts significant electronic effects, enhancing its stability and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
特性
IUPAC Name |
(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]benzo[e][1]benzofuran-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO2/c21-20(22,23)15-6-3-4-13(10-15)11-26-24-17-12-25-18-9-8-14-5-1-2-7-16(14)19(17)18/h1-10H,11-12H2/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBCAQKNDXIZNR-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOCC2=CC(=CC=C2)C(F)(F)F)C3=C(O1)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/OCC2=CC(=CC=C2)C(F)(F)F)/C3=C(O1)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
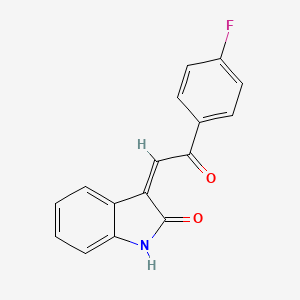
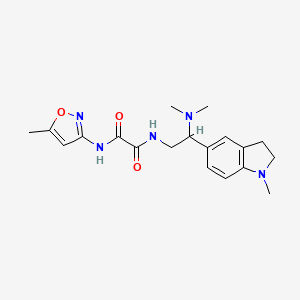
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2720926.png)
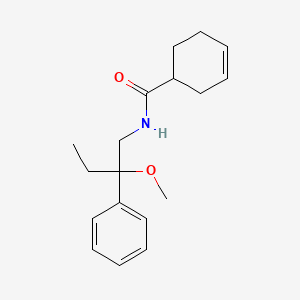
![Methyl 5-[[(2-chloroacetyl)amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2720928.png)
![4-[(3-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2720929.png)

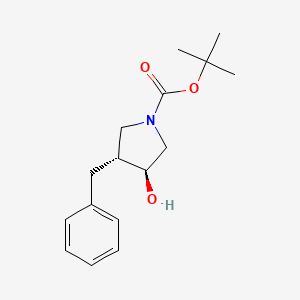
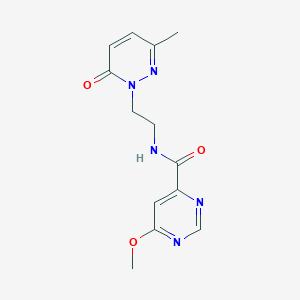

![tert-butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2720939.png)

![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2720941.png)
